molecular formula C18H30O4 B1260266 (R)-2-hydroperoxy-alpha-linolenic acid

(R)-2-hydroperoxy-alpha-linolenic acid

Cat. No.: B1260266
M. Wt: 310.4 g/mol
InChI Key: BFDKCISGMFXZOW-KITAFTRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-hydroperoxy-alpha-linolenic acid is a hydroperoxy fatty acid that is alpha-linolenic acid having a single hydroperoxy substituent located at the 2R-position. It is a hydroperoxyoctadecatrienoic acid and a (2R)-hydroperoxy fatty acid. It derives from an alpha-linolenic acid. It is a conjugate acid of a (R)-2-hydroperoxy-alpha-linolenate.

Scientific Research Applications

Oxygenation in Fungi

A study by Jernerén, Hoffmann, and Oliw (2010) explored the oxygenation of linoleic acid by Aspergillus terreus, identifying 9R-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9R-HpODE) along with other hydroperoxy fatty acids. This suggests potential applications in understanding fungal metabolism and possibly in biotechnological processes involving fungi (Jernerén, Hoffmann, & Oliw, 2010).

Enantioselective Formation in Marine Algae

Akakabe, Matsui, and Kajiwara (2002) reported the enantioselective formation of (R)-9-hydroperoxy-(10E, 12Z, 15Z)-10, 12, 15-octadecatrienoic acid in the marine green alga Ulva conglobata. This indicates a role in marine biology and could have implications for marine biotechnology (Akakabe, Matsui, & Kajiwara, 2002).

Divinyl Ether Oxylipins in Plants

Research by Hamberg (2002) demonstrated the biosynthesis of new divinyl ether oxylipins in Ranunculus plants from linolenic acid, revealing important aspects of plant biochemistry and potential agricultural applications (Hamberg, 2002).

Antioxidant Influence in Model Systems

A study by Nogala-Kałucka et al. (2007) investigated the influence of native antioxidants on the formation of fatty acid hydroperoxides, including linolenic acid, in model systems. This research could be useful in food science and the study of natural antioxidants (Nogala-Kałucka et al., 2007).

Oxidation in Marine Algae

Akakabe, Matsui, and Kajiwara (2000) found that when unsaturated fatty acids were incubated with enzymes from Ulva pertusa, the corresponding (R)-2-hydroperoxy acids were formed. This highlights a possible biochemical pathway in marine algae (Akakabe, Matsui, & Kajiwara, 2000).

Gamma-Linolenic Acid and Tocopherol in Seed Oil

Research by Goffman and Galletti (2001) on gamma-linolenic acid and tocopherol in seed oil of Ribes species indicated potential health benefits and applications in nutritional science (Goffman & Galletti, 2001).

α-Linolenic Acid Metabolites in Hydra vulgaris

A study by Gianfrani et al. (2005) on Hydra vulgaris demonstrated the in vivo synthesis of new α-linolenic acid metabolites, contributing to our understanding of marine biology and potential medical applications (Gianfrani et al., 2005).

Chemoprevention in Mammary Gland

Roy et al. (2017) investigated alpha linolenic acid for its potential in mammary gland chemoprevention, indicating its use in cancer research and potential therapeutic applications (Roy et al., 2017).

Linoleic Acid Autoxidation

Takajo et al. (2007) studied the intramolecular rearrangement of linolenate peroxyl radicals in lipoxygenase reactions, offering insights into lipid oxidation processes which could be relevant in food science and biochemistry (Takajo et al., 2007).

Properties

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(2R,9Z,12Z,15Z)-2-hydroperoxyoctadeca-9,12,15-trienoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22-21)18(19)20/h3-4,6-7,9-10,17,21H,2,5,8,11-16H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/t17-/m1/s1

InChI Key

BFDKCISGMFXZOW-KITAFTRQSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCC[C@H](C(=O)O)OO

Canonical SMILES

CCC=CCC=CCC=CCCCCCCC(C(=O)O)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-hydroperoxy-alpha-linolenic acid
Reactant of Route 2
(R)-2-hydroperoxy-alpha-linolenic acid
Reactant of Route 3
(R)-2-hydroperoxy-alpha-linolenic acid
Reactant of Route 4
(R)-2-hydroperoxy-alpha-linolenic acid
Reactant of Route 5
(R)-2-hydroperoxy-alpha-linolenic acid
Reactant of Route 6
(R)-2-hydroperoxy-alpha-linolenic acid

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